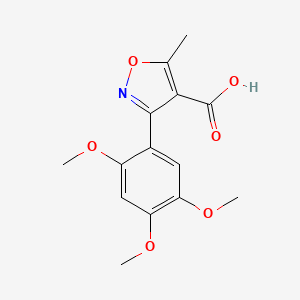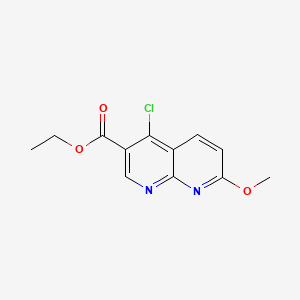![molecular formula C6H10N4 B15334530 3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine](/img/structure/B15334530.png)
3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyrazine family, known for its significant biological potential. It has been studied for its various pharmacological activities, including antiviral, antitumor, and enzyme inhibition properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine typically involves the formation of both triazole and pyrazine rings. One common method is the intramolecular azide-alkyne cycloaddition. This process involves the reaction of azides with acetylenedicarboxylic acid ester, followed by lactam cyclization to form the triazolopyrazine system . Another method includes the Cu-catalyzed intramolecular cyclization of amines with azides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes such as the intramolecular azide-alkyne cycloaddition, which can be adapted for larger-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce fully or partially reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine involves its interaction with specific molecular targets. For instance, as an inhibitor of β-secretase-1 (BACE-1), it interferes with the enzyme’s activity, which is crucial in the pathogenesis of Alzheimer’s disease . Additionally, its antiviral activity is attributed to its ability to modulate viral replication processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine: Known for its biological activities, including antiviral and antitumor properties.
Pyrrolopyrazine Derivatives: These compounds exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, and kinase inhibition.
Uniqueness
3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine stands out due to its specific structural features and the unique combination of biological activities it exhibits. Its ability to inhibit β-secretase-1 and cytochrome Cyp8b1, along with its antiviral and antitumor properties, make it a compound of significant interest in medicinal chemistry .
Eigenschaften
Molekularformel |
C6H10N4 |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
3-methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H10N4/c1-5-6-4-7-2-3-10(6)9-8-5/h7H,2-4H2,1H3 |
InChI-Schlüssel |
BYQUGLSPIPRJQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CNCCN2N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole](/img/structure/B15334461.png)


![2-(3-Fluorophenyl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15334471.png)




![[(2S,4R)-4-[Boc(methyl)amino]-2-pyrrolidinyl]methanol](/img/structure/B15334503.png)

![[3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15334521.png)


